molecular formula C12H18N2O5S2 B11062546 N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide

Cat. No.: B11062546
M. Wt: 334.4 g/mol
InChI Key: PYXKCTNSYKUNQF-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is a chemical compound with the molecular formula C12H18N2O5S2 and a molecular weight of 334.41 g/mol . This compound is characterized by the presence of a cyclopropyl group, a benzenesulfonamide moiety, and a methylsulfonylamino ethoxy side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: N-bromosuccinimide (NBS)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide is unique due to its specific structural features, such as the cyclopropyl group and the methylsulfonylamino ethoxy side chain

Properties

Molecular Formula

C12H18N2O5S2

Molecular Weight

334.4 g/mol

IUPAC Name

N-cyclopropyl-4-[2-(methanesulfonamido)ethoxy]benzenesulfonamide

InChI

InChI=1S/C12H18N2O5S2/c1-20(15,16)13-8-9-19-11-4-6-12(7-5-11)21(17,18)14-10-2-3-10/h4-7,10,13-14H,2-3,8-9H2,1H3

InChI Key

PYXKCTNSYKUNQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCOC1=CC=C(C=C1)S(=O)(=O)NC2CC2

Origin of Product

United States

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